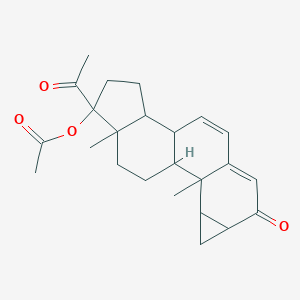

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate

概要

説明

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate: is a synthetic steroidal compound. It is known for its role as an intermediate in the synthesis of various steroidal medications, particularly those used in hormonal therapies. This compound is characterized by its complex structure, which includes multiple rings and functional groups that contribute to its biological activity.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate typically begins with steroidal precursors such as pregnenolone or progesterone.

Key Reactions:

Reaction Conditions: These reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired transformations. For example, hydroxylation might be carried out using oxidizing agents, while methylenation could involve the use of methylene transfer reagents under anhydrous conditions.

Industrial Production Methods:

Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for large-scale operations, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, altering the compound’s activity and properties.

Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines or alcohols.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Derivatives with different functional groups replacing the acetate.

科学的研究の応用

Pharmaceutical Applications

- Hormonal Therapy

- Antineoplastic Agents

- Contraceptive Development

Biochemical Research

- Steroid Biochemistry

- Receptor Binding Studies

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions starting from natural steroid precursors. The following table summarizes some synthetic routes and derivatives:

| Synthesis Method | Starting Material | Reaction Conditions | Yield |

|---|---|---|---|

| Acetylation | 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione | Acetic anhydride; reflux | High |

| Reduction | 17-Hydroxy precursor | Lithium aluminum hydride; anhydrous conditions | Moderate |

| Hydrolysis | Cyproterone acetate | Acidic conditions; hydrolysis | Variable |

Case Studies

- Case Study on Hormonal Treatment

- Research on Antineoplastic Properties

作用機序

The biological effects of 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate are primarily mediated through its interaction with steroid hormone receptors. It can act as an agonist or antagonist, depending on the specific receptor and tissue context. The compound influences gene expression by modulating the activity of these receptors, leading to changes in cellular functions and physiological responses.

類似化合物との比較

Cyproterone Acetate: A closely related compound used in hormonal therapies.

Medroxyprogesterone Acetate: Another synthetic steroid with similar applications in medicine.

Dexamethasone: A corticosteroid with overlapping synthetic pathways.

Uniqueness:

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate is unique due to its specific structural modifications, such as the methylene bridge and the acetate group, which confer distinct biological activities and synthetic utility. These features differentiate it from other steroidal compounds and make it valuable in both research and therapeutic contexts.

生物活性

17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate, commonly known as Cyproterone Acetate , is a synthetic steroid with significant antiandrogenic properties. It is primarily used in the treatment of conditions related to excessive androgen levels, such as hirsutism and acne in women, and as part of hormone therapy for transgender individuals. This article explores the biological activity of this compound through various studies and findings.

- CAS Number : 2701-50-0

- Molecular Formula : C24H30O4

- Molecular Weight : 382.5 g/mol

- Melting Point : 280-281 °C

Cyproterone acetate functions primarily as an antiandrogen by blocking androgen receptors and inhibiting the action of testosterone. This competitive antagonism leads to reduced stimulation of androgen-dependent tissues such as sebaceous glands and hair follicles. The compound also exhibits progestogenic effects, which contribute to its therapeutic efficacy in various conditions.

Antiandrogenic Effects

Research has shown that cyproterone acetate significantly reduces sebaceous gland activity. In a study involving mature male mice, administration of 1 mg of cyproterone acetate every second day for four weeks resulted in an approximately 80% reduction in the relative total sebaceous gland volume compared to untreated controls. The compound effectively inhibited the stimulatory effects of testosterone on these glands .

Hormonal Regulation

Cyproterone acetate also influences hormonal balance by modulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This effect is particularly beneficial in treating conditions like polycystic ovary syndrome (PCOS), where androgen levels are typically elevated.

Case Studies

Research Findings

- Crystal Structure Analysis : The crystal structure of cyproterone acetate has been elucidated, showing its potent antiandrogenic activity and confirming its ability to bind effectively to androgen receptors .

- Clinical Applications : Cyproterone acetate is utilized in various clinical settings, including hormone therapy for transgender individuals and treatment for severe acne and hirsutism in women. Its dual action as an antiandrogen and progestogen makes it a versatile therapeutic agent.

- Safety Profile : While generally well-tolerated, long-term use may be associated with side effects such as liver dysfunction and weight gain. Monitoring is recommended during extended therapy.

特性

CAS番号 |

2701-50-0 |

|---|---|

分子式 |

C24H30O4 |

分子量 |

382.5 g/mol |

IUPAC名 |

[(2S,15R,16S)-15-acetyl-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C24H30O4/c1-13(25)24(28-14(2)26)10-8-18-16-6-5-15-11-21(27)17-12-20(17)23(15,4)19(16)7-9-22(18,24)3/h5-6,11,16-20H,7-10,12H2,1-4H3/t16?,17?,18?,19?,20?,22-,23-,24-/m0/s1 |

InChIキー |

ARUYPSAYKHCXNE-UEEBKWBUSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C |

異性体SMILES |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=CC4=CC(=O)C5CC5[C@]34C)C)OC(=O)C |

正規SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C |

melting_point |

280-281°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

6-Deschloro Cyproterone Acetate; (1β,2β)-17-(Acetyloxy)-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione; 17-Hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione Acetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。